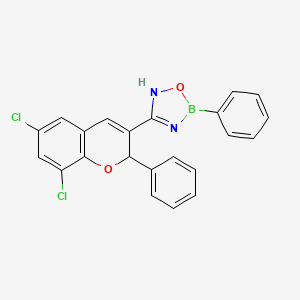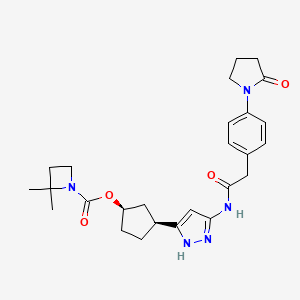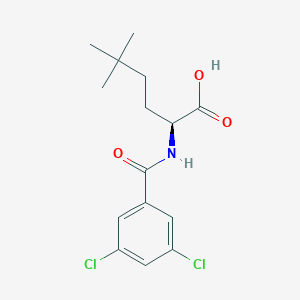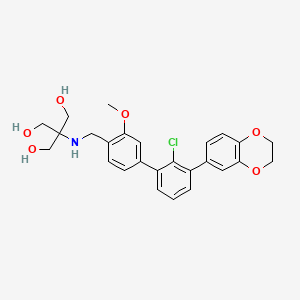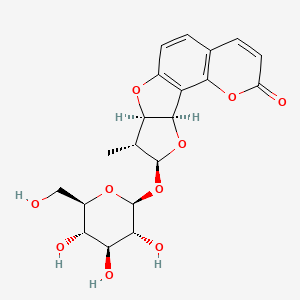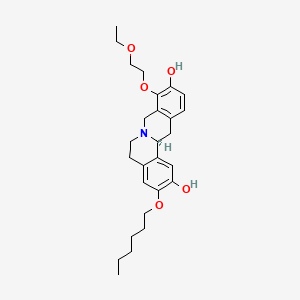
D1R antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D1R antagonist 2 is a compound that specifically targets the dopamine D1 receptor (D1R), a G protein-coupled receptor (GPCR) involved in regulating motor behavior, reward, motivational states, and cognitive processes . This compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating various psychiatric and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the antagonist .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
D1R antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
D1R antagonist 2 has a wide range of scientific research applications, including:
Mechanism of Action
D1R antagonist 2 exerts its effects by binding to the dopamine D1 receptor and inhibiting its activity. This interaction prevents the receptor from activating its associated G protein, thereby blocking the downstream signaling pathways that regulate neuronal excitability, gene expression, and synaptic plasticity . The primary molecular targets include the adenylate cyclase (AC) and cyclic AMP (cAMP) pathways .
Comparison with Similar Compounds
Similar Compounds
Dopamine D2 receptor antagonists: Target the D2 receptor, which has different physiological and pharmacological effects compared to D1R.
Dopamine D3 receptor antagonists: Specifically target the D3 receptor, which is involved in different aspects of dopaminergic signaling.
Dopamine D4 receptor antagonists: Target the D4 receptor, which has unique roles in the central nervous system.
Uniqueness of D1R Antagonist 2
This compound is unique in its high selectivity for the dopamine D1 receptor, allowing for targeted modulation of D1R-mediated signaling pathways without affecting other dopamine receptor subtypes . This selectivity makes it a valuable tool for studying the specific roles of D1R in various physiological and pathological processes .
Properties
Molecular Formula |
C27H37NO5 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(13aS)-9-(2-ethoxyethoxy)-3-hexoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C27H37NO5/c1-3-5-6-7-12-32-26-16-20-10-11-28-18-22-19(15-23(28)21(20)17-25(26)30)8-9-24(29)27(22)33-14-13-31-4-2/h8-9,16-17,23,29-30H,3-7,10-15,18H2,1-2H3/t23-/m0/s1 |
InChI Key |
FJIQRQMSPDCJJA-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O |
Canonical SMILES |
CCCCCCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



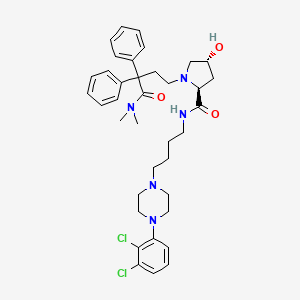

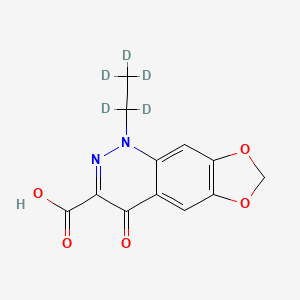
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
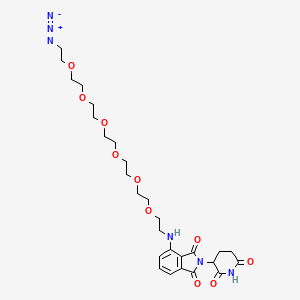
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)


